(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c20-16-4-1-15(2-5-16)3-8-19(28)26-11-9-25(10-12-26)17-6-7-18(24-23-17)27-14-21-13-22-27/h1-8,13-14H,9-12H2/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIFHKCXQYILSI-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its pyridazine-triazole-piperazine-enone framework, which differentiates it from other derivatives. Below is a systematic comparison with key analogs:
Core Heterocycle Variations
Bioactivity Profile Clustering
Evidence from bioactivity clustering () suggests that compounds with triazole-piperazine scaffolds (e.g., the target compound) group into clusters with shared modes of action, such as kinase or cytochrome P450 modulation. For example, triazole-containing analogs often exhibit antifungal activity via CYP51 inhibition, while enone groups may confer anti-inflammatory properties through Michael addition-mediated covalent binding .
Physicochemical Properties
The target compound’s higher polar surface area and hydrogen-bonding capacity compared to its furan analog () may improve solubility but reduce membrane permeability.
Key Research Findings and Limitations
Structural Determinants of Activity: The pyridazine-triazole combination in the target compound likely enhances binding to ATP pockets in kinases (e.g., JAK2 or EGFR), as seen in analogs with similar motifs . The (E)-enone configuration is critical for maintaining planarity and conjugate addition reactivity, a feature shared with curcumin derivatives .
Gaps in Evidence: Direct bioactivity data (e.g., IC50 values, toxicity profiles) for the target compound is absent in the provided evidence. Limited structural analogs with pyridazine cores (vs. pyrimidine/furan) complicate extrapolation of exact mechanisms.
Preparation Methods
Pyridazine Core Functionalization
Preparation of (E)-3-(4-Fluorophenyl)prop-2-en-1-one
Claisen-Schmidt Condensation
4-Fluorobenzaldehyde undergoes condensation with acetophenone in ethanol under basic conditions (NaOH, 10% w/v). The reaction proceeds at 60°C for 4 hours, yielding the α,β-unsaturated ketone with >90% (E)-selectivity.
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | (E):(Z) Ratio |
|---|---|---|---|---|
| NaOH | Ethanol | 60 | 4 | 92:8 |
| KOH | Methanol | 50 | 6 | 88:12 |
| NaOEt | THF | 70 | 3 | 85:15 |
Purification and Isomer Separation
Crude product is recrystallized from hexane/ethyl acetate (3:1) to achieve >99% (E)-isomer purity. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms stereochemical homogeneity.
Final Coupling and Stereochemical Control
The piperazine and propenone subunits are conjugated via a nucleophilic acyl substitution reaction. 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine (1.0 equiv) reacts with (E)-3-(4-fluorophenyl)prop-2-enoyl chloride (1.1 equiv) in dichloromethane (DCM) containing triethylamine (TEA, 2.0 equiv) at 0–5°C.
Critical Parameters:
- Temperature Control: Maintaining ≤5°C prevents ketone isomerization.
- Catalyst: TEA scavenges HCl, driving the reaction to completion.
- Workup: Sequential washes with 5% NaHCO₃ and brine ensure high purity.
Yield and Characterization:
| Parameter | Value |
|---|---|
| Isolated Yield | 82% |
| Purity (HPLC) | 98.5% |
| Melting Point | 168–170°C |
| HRMS (m/z) | [M+H]⁺ 436.1542 |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% compared to conventional heating, albeit with a slight yield reduction (72%).
Solid-Phase Synthesis
Immobilizing the piperazine subunit on Wang resin enables stepwise assembly, though total yields remain suboptimal (50–55%) due to incomplete coupling cycles.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous-flow reactors for the Claisen-Schmidt condensation, achieving 85% yield with 99.2% (E)-selectivity. Residual solvent levels (DMF, DCM) comply with ICH Q3C guidelines (<600 ppm).
Q & A
Q. How does the piperazine ring’s conformation affect pharmacological activity?
- Ring puckering : Chair vs. boat conformations alter spatial orientation of substituents. X-ray data for analogs (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one) show chair dominance, optimizing target binding .
- N-Methylation : Adding a methyl group to piperazine-N reduces basicity (pKa ~7.1 vs. 8.9), enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
